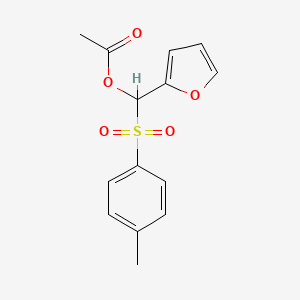
2-Iodo-3-(1H-pyrrole-1-carbonyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-3-(1H-pyrrole-1-carbonyl)benzaldehyde is an organic compound that features both an iodo-substituted benzaldehyde and a pyrrole moiety. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of the iodine atom and the pyrrole ring makes it a versatile intermediate for various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-(1H-pyrrole-1-carbonyl)benzaldehyde typically involves the iodination of a suitable benzaldehyde precursor followed by the introduction of the pyrrole moiety. One common method includes the following steps:
Iodination: The starting benzaldehyde is treated with iodine and a suitable oxidizing agent, such as sodium hypochlorite, to introduce the iodine atom at the desired position.
Pyrrole Introduction: The iodinated benzaldehyde is then reacted with a pyrrole derivative under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-3-(1H-pyrrole-1-carbonyl)benzaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products include various substituted benzaldehydes.
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
2-Iodo-3-(1H-pyrrole-1-carbonyl)benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting cancer and microbial infections.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-Iodo-3-(1H-pyrrole-1-carbonyl)benzaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, leading to the inhibition or activation of biological pathways. The iodine atom and the pyrrole ring can facilitate binding to target molecules, enhancing the compound’s efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Iodo-3-(1H-pyrrole-1-carbonyl)benzene
- 3-Iodo-2-(1H-pyrrole-1-carbonyl)benzaldehyde
- 2-Bromo-3-(1H-pyrrole-1-carbonyl)benzaldehyde
Uniqueness
2-Iodo-3-(1H-pyrrole-1-carbonyl)benzaldehyde is unique due to the specific positioning of the iodine atom and the pyrrole moiety, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and specialized applications.
Eigenschaften
CAS-Nummer |
921620-78-2 |
|---|---|
Molekularformel |
C12H8INO2 |
Molekulargewicht |
325.10 g/mol |
IUPAC-Name |
2-iodo-3-(pyrrole-1-carbonyl)benzaldehyde |
InChI |
InChI=1S/C12H8INO2/c13-11-9(8-15)4-3-5-10(11)12(16)14-6-1-2-7-14/h1-8H |
InChI-Schlüssel |
SAKKJQPOZLRIBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=C1)C(=O)C2=CC=CC(=C2I)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(Pyridin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12885494.png)
![2-[2-(Dimethylamino)ethyl]-5-iodo-3-propylquinolin-8-ol](/img/structure/B12885500.png)
![2-(Carboxy(hydroxy)methyl)-5-(methoxycarbonyl)benzo[d]oxazole](/img/structure/B12885506.png)

![2-Chloro-1-(2-(hydroxymethyl)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12885513.png)


![dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane](/img/structure/B12885553.png)



![Thieno[3,2-c]isoxazole-3-carbaldehyde](/img/structure/B12885573.png)
